molecular formula C4H3BBr2O2S B1422383 (3,5-Dibromothiophen-2-yl)boronic acid CAS No. 1095177-31-3

(3,5-Dibromothiophen-2-yl)boronic acid

Cat. No.: B1422383
CAS No.: 1095177-31-3
M. Wt: 285.75 g/mol
InChI Key: OPWRTGBMXIXEAH-UHFFFAOYSA-N
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Description

(3,5-Dibromothiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with bromine atoms at the 3 and 5 positions and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromothiophen-2-yl)boronic acid typically involves the bromination of thiophene followed by borylation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow processes and advanced purification techniques to ensure consistency and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Thiophene Derivatives: Resulting from substitution or reduction reactions.

Scientific Research Applications

(3,5-Dibromothiophen-2-yl)boronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Catalysis: Utilized in the development of new catalytic systems for various organic transformations.

Mechanism of Action

The primary mechanism of action for (3,5-Dibromothiophen-2-yl)boronic acid involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

  • (3,5-Dibromophenyl)boronic acid
  • (3,5-Dibromo-2-thienyl)boronic acid
  • (3,5-Dibromobenzene boronic acid)

Comparison:

  • Uniqueness: (3,5-Dibromothiophen-2-yl)boronic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenylboronic acids. This makes it particularly useful in the synthesis of heterocyclic compounds and materials with specific electronic characteristics.
  • Reactivity: The thiophene ring in this compound can participate in additional reactions, such as electrophilic aromatic substitution, which is not possible with phenylboronic acids.

Properties

IUPAC Name

(3,5-dibromothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BBr2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWRTGBMXIXEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BBr2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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